![molecular formula C6H13Br2N3S B1667265 Amthamine dihydrobromide CAS No. 142457-00-9](/img/structure/B1667265.png)
Amthamine dihydrobromide
Overview
Description
Amthamine dihydrobromide is a histamine H2 receptor agonist . It has been used to study the effect of mast cells on T regulatory cell function . Similar to histamine, it inhibits H2 receptor-mediated eosinophil peroxidase (EPO) release with IC50 = 0.4 μM . It is a weak antagonist at H3 and shows no activity at H1 receptors .
Molecular Structure Analysis
The molecular formula of Amthamine dihydrobromide is C6H11N3S · 2HBr . The molecular weight is 319.06 . The InChI key is XFXNNOPUDSFVJE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Amthamine dihydrobromide is a solid substance . It is off-white in color . It is soluble in water at a concentration of 27 mg/mL . The storage temperature is 2-8°C .Scientific Research Applications
Gastric Acid Secretion Studies Amthamine dihydrobromide has been extensively studied for its effects on gastric acid secretion. Coruzzi et al. (1993) demonstrated that amthamine induces a dose-related increase in acid secretion in both conscious cats with a gastric fistula and anaesthetized rats with a lumen-perfused stomach, proving its efficacy as a full agonist at histamine H2 receptors. This makes it a useful tool for studying gastric acid secretion (Coruzzi, Timmerman, Adami, & Bertaccini, 1993).
Cholangiocyte Growth Regulation The compound also plays a role in the regulation of cholangiocyte growth. A study by Francis et al. (2007) explored the hypothesis that activation of different histamine receptor subtypes has varying effects on cholangiocyte proliferation, with amthamine dihydrobromide being used to activate H2 receptors. This research contributes to our understanding of biliary growth and its regulation (Francis, Venter, De Morrow, Glaser, Vaculin, Vaculin, Ueno, & Alpini, 2007).
Cardiac Pharmacology Amthamine dihydrobromide's effects on the human heart have been a subject of study as well. Poli et al. (1994) found that amthamine induces positive inotropic activity in human myocardium, revealing its selective and full acting nature at histamine H2 receptors. This discovery is significant for cardiac pharmacology, particularly in understanding the drug's interaction with human heart tissues (Poli, Pozzoli, Spaggiari, & Bertaccini, 1994).
Neurological and Vascular Functions The compound has been investigated for its potential in alleviating cerebrovascular damage after traumatic brain injury (TBI). Michinaga et al. (2021) studied the effects of amthamine on cerebrovascular damage post-TBI in mice, suggesting its ability to increase vascular protective factors. This provides insights into the therapeutic potential of amthamine in TBI treatment (Michinaga, Sonoda, Inazuki, Watano, & Mizuguchi, 2021).
- amine H2 receptor, offering valuable insights into the receptor's function and interaction with various agonists. This model helps explain the activities of different classes of histamine H2 receptor agonists (Eriks, van der Goot, & Timmerman, 1993).
Understanding Cardiovascular Effects Research by Coruzzi, Gambarelli, Bertaccini, and Timmerman (1996) focused on the cardiovascular effects of amthamine, specifically its interaction with the adrenergic system. This study provides insights into the vasodepressor responses and blood pressure regulation influenced by amthamine, crucial for understanding its potential cardiovascular applications (Coruzzi, Gambarelli, Bertaccini, & Timmerman, 1996).
Epileptic Seizure Modulation Amthamine dihydrobromide has been explored in the context of epileptic seizures. Seeley and Sturman (2001) investigated the effects of amthamine in two mouse chemical-induced seizure models, revealing its potential role in modulating epileptic seizures, thus contributing to the understanding of histamine's role in epilepsy management (Seeley & Sturman, 2001).
Future Directions
properties
IUPAC Name |
5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2BrH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXNNOPUDSFVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585061 | |
Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amthamine dihydrobromide | |
CAS RN |
142457-00-9 | |
Record name | 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine--hydrogen bromide (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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